1,1-Dicyclopropyl-N-methylmethanamine oxalate
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Overview
Description
1,1-Dicyclopropyl-N-methylmethanamine oxalate is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . It is a cyclopropyl tertiary amine that has been utilized in various fields of research and industry. The compound is known for its unique structure, which includes two cyclopropyl groups attached to a nitrogen atom, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dicyclopropyl-N-methylmethanamine oxalate typically involves the reaction of cyclopropylmethylamine with formaldehyde and a methylating agent under controlled conditions . The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1,1-Dicyclopropyl-N-methylmethanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions include oxidized amine derivatives, reduced amine derivatives, and substituted amine derivatives .
Scientific Research Applications
1,1-Dicyclopropyl-N-methylmethanamine oxalate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Dicyclopropyl-N-methylmethanamine oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler amine with one cyclopropyl group.
N-Methylcyclopropylamine: Similar structure but with only one cyclopropyl group and a methyl group attached to the nitrogen.
Cyclopropylmethylamine: Contains a cyclopropyl group attached to a methylamine.
Uniqueness
1,1-Dicyclopropyl-N-methylmethanamine oxalate is unique due to its dual cyclopropyl groups attached to the nitrogen atom, which imparts distinct chemical and physical properties. This unique structure makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,1-dicyclopropyl-N-methylmethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.C2H2O4/c1-9-8(6-2-3-6)7-4-5-7;3-1(4)2(5)6/h6-9H,2-5H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKCXFOEBXCJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CC1)C2CC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089651-35-2 |
Source
|
Record name | Cyclopropanemethanamine, α-cyclopropyl-N-methyl-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2089651-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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